beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester
Overview
Description
Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester: is a chemical compound that belongs to the class of beta-alanine derivatives It is characterized by the presence of an ethyl ester group and a 2-chlorobenzoyl group attached to the beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester typically involves the esterification of beta-alanine with ethyl alcohol in the presence of an acid catalyst, followed by the acylation of the resulting ethyl ester with 2-chlorobenzoyl chloride. The reaction conditions generally include:
Esterification: Beta-alanine is reacted with ethyl alcohol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Acylation: The resulting ethyl ester is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base such as hydrochloric acid or sodium hydroxide under reflux conditions.
Substitution: Nucleophilic substitution reactions are usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reduction reactions are often carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Beta-alanine and 2-chlorobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Beta-Alanine, N-(2-chlorobenzyl)-, ethyl ester.
Scientific Research Applications
Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester involves its hydrolysis to release beta-alanine and 2-chlorobenzoic acid. Beta-alanine can act as a neurotransmitter and is involved in the synthesis of carnosine, which has antioxidant properties. The 2-chlorobenzoic acid moiety may interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparison with Similar Compounds
Beta-Alanine, N-(2-chlorobenzoyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Beta-Alanine, N-(2-chlorobenzoyl)-, propyl ester: Similar structure but with a propyl ester group instead of an ethyl ester group.
Beta-Alanine, N-(2-chlorobenzoyl)-, butyl ester: Similar structure but with a butyl ester group instead of an ethyl ester group.
Uniqueness: Beta-Alanine, N-(2-chlorobenzoyl)-, ethyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the 2-chlorobenzoyl group also imparts distinct chemical and biological properties compared to other beta-alanine derivatives.
Properties
IUPAC Name |
ethyl 3-[(2-chlorobenzoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-17-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLITWDDTDLXMJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)C1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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